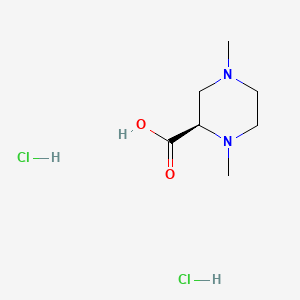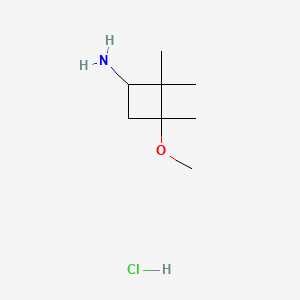
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride (3MCTMA-HCl) is a cyclic amine that has been used in a variety of scientific and medical research applications. It is a versatile compound with a wide range of applications, from drug development to laboratory experiments.
Aplicaciones Científicas De Investigación
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride has been used in a variety of scientific and medical research applications. It has been used in studies of enzyme inhibition, receptor binding, and drug metabolism. It has also been used in studies of the pharmacology of opioid drugs, as well as in studies of the effects of drugs on the central nervous system. Additionally, this compound has been used in studies of the effects of drugs on the cardiovascular system, and in studies of the effects of drugs on the immune system.
Mecanismo De Acción
The mechanism of action of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO) and cytochrome P450 (CYP). In addition, it is believed to interact with certain receptors, such as opioid receptors and serotonin receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes and the interaction with certain receptors. Additionally, it is believed to have a calming effect on the central nervous system, as well as a mild anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, it is a relatively safe compound, with few known side effects. However, one limitation of using this compound in laboratory experiments is that it is not as widely available as other compounds, which can make it difficult to obtain.
Direcciones Futuras
There are a number of potential future directions for research involving 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the potential side effects of this compound, as well as its potential for use in other laboratory experiments. Finally, further research could be conducted into the potential for this compound to be used in combination with other compounds, as well as its potential for use in novel drug delivery systems.
Métodos De Síntesis
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride can be synthesized in several ways. The most common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine (3MCTMA) with hydrochloric acid (HCl). This reaction produces the hydrochloride salt of 3MCTMA, which is a white solid. The reaction typically takes place at room temperature, and the product can be isolated by filtration or recrystallization.
Propiedades
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBJAFOODDXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
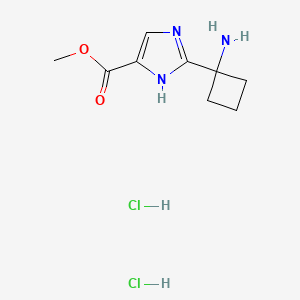
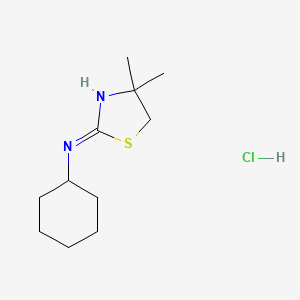
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)
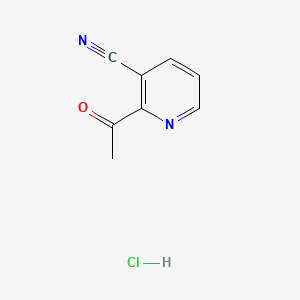
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
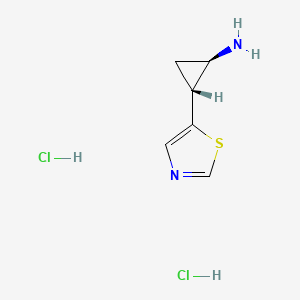
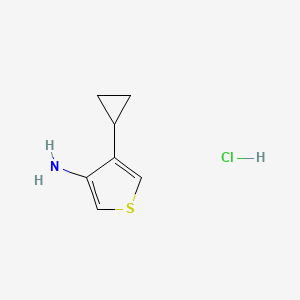
amine hydrochloride](/img/structure/B6608922.png)
